![molecular formula C12H16N4S B1357946 6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine CAS No. 769917-28-4](/img/structure/B1357946.png)
6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine
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Overview
Description
6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine is an aromatic heterocyclic compound. It contains a six-membered ring with two nitrogen atoms at positions 1 and 3. This molecule exhibits a range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties .
Synthesis Analysis
Several methods exist for synthesizing pyrimidines. One approach involves the regioselective reaction of carbonyl compounds (such as esters, aldehydes, and ketones) with amidines using 2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron(II)-complex . Another synthetic route employs 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones under Cu-catalysis .
Molecular Structure Analysis
The molecular formula of 6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine is C12H16N4S . It consists of a thieno[2,3-d]pyrimidine core with an ethyl group and a piperazine moiety attached .
Scientific Research Applications
Cancer Research
Thieno[2,3-d]pyrimidine derivatives have been evaluated as inhibitors of PI3 kinase p110alpha, which is significant in cancer research due to the role of PI3K/Akt signaling pathway in cell growth and survival .
Antibacterial Activity
Derivatives of pyrimidine, including thieno[2,3-d]pyrimidine, have shown antibacterial activity against various bacterial strains such as Pseudomonas aeruginosa, Klebsiella pneumonia, Staphylococcus aureus, and Enterococcus raffinosus L. .
Anticancer Activity
Novel thiazolopyrimidine derivatives, which are structurally related to thieno[2,3-d]pyrimidine compounds, have displayed excellent anticancer activity against human cancer cell lines and led to cell death by apoptosis through the inhibition of CDK enzyme .
Mechanism of Action
Target of Action
The primary targets of 6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine exerts its action by inhibiting protein kinases . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
The inhibition of protein kinases by 6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine affects several biochemical pathways. These pathways are crucial for cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism . The downstream effects of this disruption can lead to changes in cell behavior and function.
Result of Action
The molecular and cellular effects of 6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine’s action are primarily related to its inhibitory effect on protein kinases . By inhibiting these enzymes, the compound can disrupt cellular signaling processes, potentially leading to changes in cell growth, differentiation, migration, and metabolism .
properties
IUPAC Name |
6-ethyl-4-piperazin-1-ylthieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4S/c1-2-9-7-10-11(14-8-15-12(10)17-9)16-5-3-13-4-6-16/h7-8,13H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AECCBYQXQCLDTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N=CN=C2S1)N3CCNCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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